1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Description
The compound 1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a piperazine derivative featuring a benzothiazole substituent at the piperazine nitrogen and a butanone backbone. Benzothiazole moieties are known for their pharmacological relevance, including antimicrobial and antitumor activities.
Properties
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-4-5-15(21)19-6-8-20(9-7-19)17-18-14-11-12(2)10-13(3)16(14)22-17/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYLHGPGANRBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=CC(=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Diazo-coupling: This reaction involves the coupling of a diazonium salt with an aromatic compound to form the benzothiazole ring.
Knoevenagel Condensation: This method involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.
Biginelli Reaction: A multi-component reaction that forms the benzothiazole ring through the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one":
This compound is a chemical compound with a piperazine ring and a benzothiazole moiety. Research suggests that compounds with similar structures exhibit significant biological activities, making this compound potentially useful in medicinal chemistry for pharmaceutical development.
Potential Applications
- Scientific Research: It is a versatile material that can be used as a building block in the synthesis of more complex molecules.
- Medicinal Chemistry: It may be used in the development of pharmaceuticals.
- Development of new materials: It can be used as a precursor for the synthesis of dyes and pigments.
Reactions
This compound can undergo various chemical reactions, which are essential for modifying it to enhance its biological activity or specificity.
Synthesis
The synthesis of 4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves several steps that can vary based on specific reaction conditions and desired yields.
Similar Compounds
Some similar compounds include:
Mechanism of Action
The mechanism of action of 1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperazine derivatives, focusing on substituent effects, synthetic yields, and spectral characteristics.
Structural Features and Substituent Effects
Key Observations :
- Steric Effects : Bulky substituents like cyclohexyl (MK43) or bis-trifluoromethyl (Compound 9) may hinder synthetic efficiency or molecular interactions compared to planar benzothiazole or thiophene groups .
- Heterocyclic Cores : The target compound’s benzothiazole group distinguishes it from analogs with thiophene (RTC1, MK43) or pyrazole (MK69) moieties, which could alter solubility or biological activity.
Spectral and Physicochemical Properties
NMR Spectral Differences
- Compound 9 vs. RTC1 : The ¹H NMR spectrum of Compound 9 shows distinct aromatic signals due to the 3,5-bis(trifluoromethyl)phenyl group, contrasting with RTC1’s simpler trifluoromethylphenyl pattern .
- Benzothiazole vs. Thiophene : The target compound’s benzothiazole core would exhibit characteristic deshielded protons compared to thiophene-containing analogs like MK43.
Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight | Appearance |
|---|---|---|---|
| 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one | C₁₂H₂₃N₃O₂ | 241.33 | Powder |
| Target Compound | Inferred | ~320–350* | Likely solid |
Note: *Estimated based on benzothiazole analogs.
Biological Activity
1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound's structure includes a piperazine ring and a benzothiazole moiety, which contribute to its unique chemical properties. The molecular formula is , and its IUPAC name is this compound.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens. For instance:
- Gram-negative bacteria : In studies, it demonstrated inhibitory effects comparable to standard antibiotics.
- Fungal strains : The compound showed promising antifungal activity against Candida albicans and Aspergillus niger.
Antitumor Activity
The potential antitumor effects of this compound have been explored in several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), U937 (leukemia), and HCT116 (colon cancer).
| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.48 | 1.93 (Prodigiosin) |
| U937 | 0.76 | 2.84 |
| HCT116 | 0.19 | 2.84 |
These values indicate that the compound exhibits cytotoxic activity at sub-micromolar concentrations, suggesting it could be a candidate for further development as an anticancer agent.
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of DprE1 : This enzyme is crucial in the biosynthesis of the cell wall in Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.
Case Studies
Several studies have highlighted the biological activities of benzothiazole derivatives similar to our compound:
-
Study on Anticancer Activity :
- A study demonstrated that derivatives with similar structures induced apoptosis in cancer cells through increased caspase activity.
- Flow cytometry analysis indicated that these compounds could arrest cell proliferation at the G1 phase.
-
Antimicrobial Screening :
- An evaluation of various benzothiazole compounds against Escherichia coli and Staphylococcus aureus showed that modifications to the core structure significantly affected antimicrobial potency.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Condensation of 5,7-dimethyl-1,3-benzothiazole-2-amine with a piperazine derivative under inert conditions (e.g., N₂ atmosphere) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Ketone Introduction : React the intermediate with butan-1-one via nucleophilic acyl substitution. Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor via TLC and HPLC .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?
Methodological Answer:
Contradictions may arise from tautomerism or solvent effects. Address these via:
Multi-Technique Validation : Compare ¹H/¹³C NMR (DMSO-d₆ vs. CDCl₃), high-resolution MS, and IR spectroscopy to confirm functional groups .
X-ray Crystallography : Resolve ambiguous proton environments by determining the crystal structure, as demonstrated for fluorobenzoyl-piperazine derivatives .
Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR spectra and cross-validate experimental data .
Basic: What analytical methods are essential for assessing purity and stability?
Methodological Answer:
HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests suitability for high-temperature reactions) .
Karl Fischer Titration : Monitor hygroscopicity, critical for storage (recommend desiccants for long-term stability) .
Advanced: How to design experiments evaluating environmental fate and ecotoxicological impacts?
Methodological Answer:
OECD Guideline Compliance :
- Biodegradation : Use OECD 301F (Closed Bottle Test) to assess microbial breakdown in water/sediment systems .
- Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (Bioconcentration Factor) in zebrafish models .
Microcosm Studies : Simulate environmental matrices (soil, water) to track abiotic transformations (hydrolysis, photolysis) under UV-Vis irradiation .
Trophic Transfer Analysis : Expose Daphnia magna and algae (OECD 202/201) to derive EC₅₀ values and model ecosystem-level risks .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
Ventilation : Handle in a fume hood to avoid inhalation of fine particulates (particle size <10 µm) .
Storage : Store in amber glass vials at -20°C under argon to prevent oxidation; label containers with GHS hazard codes (H315: Skin irritation) .
Advanced: How to investigate structure-activity relationships (SAR) for biological targets?
Methodological Answer:
Targeted Assays : Screen against histamine H1/H4 receptors (common for piperazine derivatives) using radioligand binding assays (³H-mepyramine for H1) .
Docking Studies : Utilize AutoDock Vina to model interactions between the benzothiazole-piperazine moiety and receptor active sites (e.g., hydrophobic pockets) .
SAR Libraries : Synthesize analogs with modified substituents (e.g., 5,7-dimethyl vs. halogenated benzothiazoles) and compare IC₅₀ values .
Basic: How to optimize reaction yields in scale-up synthesis?
Methodological Answer:
DOE (Design of Experiments) : Vary parameters (catalyst loading, solvent ratio) using a factorial design to identify optimal conditions .
Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer and reduce side reactions .
In-line Analytics : Implement FTIR or ReactIR to monitor reaction progress in real time and adjust stoichiometry dynamically .
Advanced: What strategies mitigate contradictions in reported biological activity across studies?
Methodological Answer:
Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution for MIC determination) to reduce variability .
Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria) .
Basic: What are key considerations for solvent selection in purification?
Methodological Answer:
Polarity Matching : Use ethyl acetate for medium-polar compounds; switch to DCM/MeOH for highly polar intermediates .
Green Chemistry : Prioritize solvents with low EHS scores (e.g., ethanol over hexane) .
Crystallization : Optimize solvent pairs (e.g., acetone/water) via cooling gradients to enhance crystal yield and purity .
Advanced: How to assess metabolic stability and pharmacokinetic (PK) properties?
Methodological Answer:
In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (RLM/HLM) to measure t₁/₂ and identify CYP450 isoforms involved .
Plasma Protein Binding : Use equilibrium dialysis to determine % bound (e.g., >90% suggests limited free drug availability) .
In Silico Predictions : Apply QSPR models (e.g., SwissADME) to estimate logD, BBB permeability, and oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
